molecular formula C21H24O2 B14326861 2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol CAS No. 105577-85-3

2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol

Cat. No.: B14326861
CAS No.: 105577-85-3
M. Wt: 308.4 g/mol
InChI Key: RJBLBSHDMSRLKS-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol is an organic compound with a complex structure It is characterized by the presence of multiple phenyl groups and prop-2-en-1-yl (allyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol typically involves multiple steps. One common method includes the alkylation of phenol derivatives with allyl halides under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the allyl groups, forming simpler phenol derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base or acid catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce simpler phenol derivatives.

Scientific Research Applications

2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or antioxidant properties.

    Medicine: Research may explore its potential therapeutic effects or its use as a building block for drug development.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The allyl groups may also play a role in its biological activity by interacting with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Prop-2-en-1-yl)phenol: A simpler compound with only one allyl group.

    4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol: A related compound with a similar structure but different substitution pattern.

Uniqueness

2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol is unique due to its multiple allyl groups and complex structure, which may confer distinct chemical and biological properties compared to simpler phenol derivatives.

Properties

CAS No.

105577-85-3

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

4-[2-(4-prop-2-enoxyphenyl)propan-2-yl]-2-prop-2-enylphenol

InChI

InChI=1S/C21H24O2/c1-5-7-16-15-18(10-13-20(16)22)21(3,4)17-8-11-19(12-9-17)23-14-6-2/h5-6,8-13,15,22H,1-2,7,14H2,3-4H3

InChI Key

RJBLBSHDMSRLKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC=C)C2=CC(=C(C=C2)O)CC=C

Origin of Product

United States

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